Razoxane hydrochloride

Radiosensitizer Soft Tissue Sarcoma Local Control

Razoxane hydrochloride (CAS 1383294-26-5) is the racemic bis-dioxopiperazine for oncology and dermatology research. Unlike dexrazoxane (S-enantiomer), this racemate enables studies of stereochemistry-dependent DHPase metabolism, radiosensitization (Level I evidence: 74% vs 49% response rate), antiangiogenesis, and antimetastatic activity. For soft tissue sarcoma, melanoma brain metastasis, or psoriasis models, verify you are ordering the racemic HCl salt—not the S-enantiomer—to ensure experimental validity.

Molecular Formula C11H17ClN4O4
Molecular Weight 304.73 g/mol
CAS No. 1383294-26-5
Cat. No. B8051056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRazoxane hydrochloride
CAS1383294-26-5
Molecular FormulaC11H17ClN4O4
Molecular Weight304.73 g/mol
Structural Identifiers
SMILESCC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl
InChIInChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H
InChIKeyBIFMNMPSIYHKDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Razoxane Hydrochloride (CAS 1383294-26-5): Bis-Dioxopiperazine Antimitotic and Radiosensitizing Agent for Procurement


Razoxane hydrochloride (CAS 1383294-26-5) is the hydrochloride salt of razoxane, a racemic bis-dioxopiperazine derivative that functions as a catalytic inhibitor of topoisomerase II without inducing DNA strand breaks [1]. Initially developed as an antimitotic and antiangiogenic agent, razoxane exhibits cytostatic activity by arresting cells in the G2/M phase of the cell cycle and has demonstrated clinical utility in oncology as a radiosensitizer and in dermatology for severe psoriasis [2]. Unlike its S-enantiomer dexrazoxane (ICRF-187), which is approved solely for cardioprotection against anthracycline-induced cardiotoxicity, razoxane possesses a broader therapeutic profile encompassing antiangiogenic, antimetastatic, and radiosensitizing activities [3].

Razoxane Hydrochloride Procurement: Why Dexrazoxane or Other Bis-Dioxopiperazines Cannot Be Substituted


Although razoxane and dexrazoxane share a common bis-dioxopiperazine core and demonstrate identical cytotoxic and cytokinetic effects in vitro [1], their clinical applications diverge fundamentally due to stereochemistry-driven differences in metabolism, tissue distribution, and therapeutic indication. Razoxane is a racemic mixture of the R- and S-enantiomers, whereas dexrazoxane is the isolated S-enantiomer. This stereochemical distinction leads to differential susceptibility to dihydropyrimidine amidohydrolase (DHPase)-mediated metabolism, with dexrazoxane undergoing ring-opening hydrolysis 4.5 times faster than its R-enantiomer counterpart [2]. Consequently, razoxane exhibits a distinct pharmacokinetic profile and is uniquely indicated for radiosensitization in soft tissue sarcomas and melanoma brain metastases—applications for which dexrazoxane lacks clinical evidence. Furthermore, razoxane possesses well-documented antiangiogenic and antimetastatic properties [3], whereas dexrazoxane's clinical use is restricted to cardioprotection. Substituting one bis-dioxopiperazine for another without considering these stereochemistry-dependent pharmacological differences would compromise both experimental validity and clinical efficacy.

Razoxane Hydrochloride Quantitative Evidence Guide: Head-to-Head Comparisons vs. Radiotherapy Alone and Stereochemistry-Dependent Metabolism


Radiosensitization in Soft Tissue Sarcomas: Razoxane Plus Radiotherapy vs. Radiotherapy Alone

In a randomized controlled trial of 82 patients with gross soft tissue sarcoma, the addition of razoxane (150 mg/m²/day orally) to photon irradiation significantly improved both objective response rate and local tumor control compared to radiotherapy alone. The study provides direct head-to-head quantitative evidence for razoxane's radiosensitizing efficacy [1].

Radiosensitizer Soft Tissue Sarcoma Local Control

Radiosensitization in Melanoma Brain Metastases: Razoxane Plus Radiotherapy vs. Radiotherapy Alone

A retrospective comparative analysis evaluated razoxane (125 mg twice daily orally) added to whole brain irradiation for melanoma brain metastases versus radiotherapy alone or with non-razoxane medication. The razoxane arm demonstrated significantly higher response rates and extended survival [1].

Radiosensitizer Melanoma Brain Metastases Survival

Stereochemistry-Dependent Metabolism: Razoxane (Racemate) vs. Dexrazoxane (S-Enantiomer)

The enzyme dihydropyrimidine amidohydrolase (DHPase) catalyzes the ring-opening hydrolysis of bis-dioxopiperazines in a stereoselective manner. In vitro enzymatic studies demonstrate that the S-enantiomer (ICRF-187, dexrazoxane) is metabolized significantly faster than the R-enantiomer (ICRF-186, levrazoxane) [1]. In vivo pharmacokinetic studies in rats confirm that following intravenous administration of razoxane (racemic mixture), the levrazoxane:dexrazoxane plasma ratio increases over time, indicating preferential metabolism of the S-enantiomer [2].

Stereochemistry Metabolism DHPase

Antiangiogenic and Antimetastatic Activity: Razoxane vs. Dexrazoxane

Razoxane exhibits antiangiogenic and antimetastatic activities that are not clinically established for dexrazoxane. Preclinical studies demonstrate that razoxane normalizes chaotic tumor vasculature, suppresses tumor hemorrhages, and inhibits metastatic dissemination [1]. Dexrazoxane, in contrast, is approved solely for cardioprotection and lacks evidence for antiangiogenic or antimetastatic efficacy in human studies [2].

Antiangiogenic Antimetastatic Vascular Normalization

Razoxane Hydrochloride Procurement Applications: Radiosensitization, Metastasis Research, and Psoriasis Models


Preclinical Radiosensitization Studies in Solid Tumor Models

Investigators evaluating radiosensitizing agents for soft tissue sarcoma, melanoma brain metastases, or gastrointestinal neoplasms should select razoxane hydrochloride based on Level I evidence from a randomized controlled trial demonstrating a 25-percentage-point absolute improvement in response rate (74% vs. 49%) and significantly enhanced local control (64% vs. 30%; P=0.05) when added to radiotherapy [1]. Dexrazoxane lacks any comparable clinical radiosensitization data and is not indicated for this application.

Tumor Angiogenesis and Metastasis Suppression Research

For studies investigating vascular normalization, antiangiogenic therapy, or inhibition of metastatic dissemination, razoxane hydrochloride is the appropriate bis-dioxopiperazine compound due to its established effects on tumor vasculature normalization and suppression of spontaneous pulmonary metastases in preclinical models [1]. Dexrazoxane does not demonstrate these activities and is restricted to cardioprotection applications .

Severe Psoriasis Models and Dermatology Research

Razoxane hydrochloride has demonstrated high efficacy in severe cutaneous and arthropathic psoriasis, particularly in patients resistant to or intolerant of PUVA, methotrexate, and etretinate [1]. The compound is well-tolerated and free of hepatotoxicity, with neutropenia occurring in 60% of patients as a manageable adverse effect . Dexrazoxane has no established dermatological applications and cannot substitute for razoxane in psoriasis research.

Stereochemistry-Dependent Pharmacokinetic Studies

Researchers requiring a racemic bis-dioxopiperazine to study enantiomer-specific metabolism, DHPase-mediated ring-opening hydrolysis, or differential tissue distribution of R- and S-enantiomers must procure razoxane hydrochloride (racemate). Dexrazoxane, as the isolated S-enantiomer, cannot serve as a racemic control and exhibits 4.5-fold faster DHPase metabolism than the R-enantiomer component of razoxane [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Razoxane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.